molecular formula C17H12ClNO3S B11346216 S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11346216
M. Wt: 345.8 g/mol
InChI Key: CUQDCGMTMNNPJA-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a combination of chlorophenyl, sulfanyl, methoxyphenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methoxybenzaldehyde.

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through esterification, hydrazination, and cyclization reactions.

    Final Assembly: The final product is obtained by combining the intermediate compounds through nucleophilic substitution and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential antiviral, antibacterial, and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorophenyl)sulfanyl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
  • [(4-Chlorophenyl)sulfanyl][5-(4-ethylphenyl)-1,2-oxazol-3-yl]methanone
  • [(4-Chlorophenyl)sulfanyl][5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone

Uniqueness

[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C17H12ClNO3S

Molecular Weight

345.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C17H12ClNO3S/c1-21-13-6-2-11(3-7-13)16-10-15(19-22-16)17(20)23-14-8-4-12(18)5-9-14/h2-10H,1H3

InChI Key

CUQDCGMTMNNPJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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